S-Pyridin-2-yl 2-chloropyridine-3-carbothioate
Description
Properties
CAS No. |
921599-94-2 |
|---|---|
Molecular Formula |
C11H7ClN2OS |
Molecular Weight |
250.70 g/mol |
IUPAC Name |
S-pyridin-2-yl 2-chloropyridine-3-carbothioate |
InChI |
InChI=1S/C11H7ClN2OS/c12-10-8(4-3-7-14-10)11(15)16-9-5-1-2-6-13-9/h1-7H |
InChI Key |
XBOARVDSUXPFOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SC(=O)C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Pyridin-2-yl 2-chloropyridine-3-carbothioate typically involves the reaction of 2-chloropyridine-3-carboxylic acid with pyridine-2-thiol in the presence of a suitable condensing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further optimize the production process .
Chemical Reactions Analysis
Types of Reactions
S-Pyridin-2-yl 2-chloropyridine-3-carbothioate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloropyridine moiety can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The thiol group in the pyridine-2-thiol moiety can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted pyridine derivatives.
Oxidation Reactions: Products include disulfides or sulfonic acids.
Reduction Reactions: Products include amines.
Scientific Research Applications
S-Pyridin-2-yl 2-chloropyridine-3-carbothioate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex pyridine derivatives.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of S-Pyridin-2-yl 2-chloropyridine-3-carbothioate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of S-pyridin-2-yl 2-chloropyridine-3-carbothioate, the following compounds are analyzed:
2-(Chlorothio)pyridine-3-carbonyl chloride (CAS: 156896-55-8)
- Molecular Formula: C₆H₃Cl₂NOS
- Molecular Weight : 208.07 g/mol
- Structure : A single pyridine ring with a chlorothio (-SCl) group at position 2 and a carbonyl chloride (-COCl) at position 3.
- Key Differences :
- Applications : Primarily used as an intermediate in synthesizing heterocyclic compounds.
2-Chloro-6-iodo-5-methylpyridin-3-ol
- Molecular Formula: C₆H₅ClINO
- Molecular Weight : 269.47 g/mol
- Structure : Pyridine substituted with chlorine (position 2), iodine (position 6), methyl (position 5), and hydroxyl (position 3).
- Absence of sulfur-based functional groups reduces thioester-like reactivity .
- Applications : Studied for antimicrobial and antitumor activities due to halogenated pyridine motifs.
General Comparison Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Reactivity Profile |
|---|---|---|---|---|
| This compound | C₁₁H₇ClN₂OS | 258.7 (estimated) | Thioester, 2-chloropyridine | Nucleophilic substitution, hydrolysis |
| 2-(Chlorothio)pyridine-3-carbonyl chloride | C₆H₃Cl₂NOS | 208.07 | Chlorothio, carbonyl chloride | Acyl chloride reactions |
| 2-Chloro-6-iodo-5-methylpyridin-3-ol | C₆H₅ClINO | 269.47 | Chloro, iodo, hydroxyl, methyl | Halogenation, hydrogen bonding |
Limitations and Discrepancies in Available Data
- Molecular weight and formula for the target compound are estimated due to absence of experimental data in the provided sources.
Biological Activity
S-Pyridin-2-yl 2-chloropyridine-3-carbothioate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, anti-inflammatory, and anticancer properties, supported by research findings and data tables.
Chemical Structure and Properties
This compound is characterized by the presence of a pyridine ring and a carbothioate functional group. Its chemical formula is with a molecular weight of approximately 232.69 g/mol. The compound's structure allows for various chemical reactions, including substitution and oxidation, which are crucial for its biological activity.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against a range of bacterial and fungal strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungi, suggesting potential applications in treating infections.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
| Aspergillus niger | 128 µg/mL |
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects . In vitro studies demonstrated that it can inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. The mechanism involves the inhibition of specific enzymes that play a role in inflammatory pathways.
Anticancer Activity
This compound has shown promising results in anticancer research . It was found to inhibit the proliferation of several cancer cell lines, including HepG2 (hepatocellular carcinoma) and A549 (lung cancer) cells. The compound's mechanism appears to involve the induction of apoptosis through caspase activation.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | <10 | Induces apoptosis via caspase activation |
| A549 | <10 | Inhibits cell cycle progression |
| MRC-5 (normal) | >100 | Low cytotoxicity |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted by BenchChem evaluated the compound's antimicrobial properties against various strains, confirming its potential as a therapeutic agent in infectious diseases .
- Anti-inflammatory Mechanism : Research published in PubMed highlighted the compound's ability to modulate inflammatory responses by inhibiting key enzymes involved in cytokine production .
- Cancer Cell Proliferation : A recent investigation reported that this compound exhibited significant anti-proliferative effects on HepG2 and A549 cells, with detailed molecular docking studies predicting its binding affinity to relevant targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
